D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry (IUPAC) name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid . This nomenclature reflects the stereochemistry at the α-carbon (R-configuration), the Fmoc-protected amino group, and the allyl ester moiety on the β-carboxyl group.
Key identifiers include:
- CAS Registry Number : 177609-12-0
- SMILES Notation : O=C(O)C@HCC(OCC=C)=O
- InChI Key : FBNFRRNBFASDKS-IBGZPJMESA-N
These identifiers ensure unambiguous communication across chemical databases and research publications. The allyl ester group (OAll) distinguishes this compound from related aspartic acid derivatives, such as those with tert-butyl or benzyl protections.
Molecular Formula and Weight Analysis
The molecular formula $$ C{22}H{21}NO_{6} $$ corresponds to a molecular weight of 395.4 g/mol , calculated using the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol). A comparative analysis with analogous compounds reveals the structural contributions of each functional group:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Fmoc group | 223.26 |
| Aspartic acid backbone | 133.10 |
| Allyl ester | 39.04 |
The Fmoc group accounts for 56.5% of the total mass, highlighting its dominance in the molecule’s physicochemical properties, such as solubility in polar aprotic solvents like dimethylformamide (DMF).
Stereochemical Configuration: D-Aspartic Acid vs. L-Isomer Derivatives
The D-configuration at the α-carbon distinguishes this compound from the naturally prevalent L-aspartic acid. This stereochemical inversion is critical for engineering peptides resistant to enzymatic degradation, as proteases typically target L-amino acid linkages.
Optical rotation measurements confirm the enantiomeric purity, with a reported specific rotation of [α]D = +25 ± 2° (c = 1 in DMF) . Comparative data for the L-isomer analog show a mirror-image rotation (e.g., [α]D = -27° for Fmoc-L-Asp(OAll)-OH), underscoring the importance of chiral resolution in synthetic workflows.
The table below contrasts key properties of D- and L-isomers:
| Property | D-Isomer | L-Isomer |
|---|---|---|
| Optical Rotation (DMF) | +25° | -27° |
| Protease Stability | Resistant | Susceptible |
| Prevalence in Nature | Rare | Abundant |
This enantiomeric distinction enables applications in designing peptide therapeutics with enhanced metabolic stability.
Three-Dimensional Conformational Analysis via Computational Modeling
Computational studies using molecular mechanics (MMFF94) and density functional theory (DFT) at the B3LYP/6-31G* level reveal two dominant conformers of the compound. These conformers differ in the orientation of the allyl ester relative to the Fmoc group:
- Extended Conformation : The allyl ester adopts a trans orientation, minimizing steric clash with the Fmoc moiety. This conformation predominates in nonpolar solvents.
- Folded Conformation : The allyl ester folds toward the Fmoc group, stabilized by weak C–H···O hydrogen bonds. This form is favored in polar solvents like DMF.
Key bond lengths and angles from DFT calculations include:
- C=O (allyl ester) : 1.21 Å
- N–C (Fmoc) : 1.35 Å
- Dihedral angle (C9–C10–O–C) : 112.3°
These conformational preferences influence reactivity; the extended form facilitates nucleophilic attack at the β-carbonyl during allyl ester deprotection, while the folded form may hinder accessibility. Molecular dynamics simulations further predict a solvent-dependent conformational equilibrium, with a 70:30 ratio of extended-to-folded forms in DMF.
Properties
Molecular Formula |
C22H20NO6- |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1 |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-M |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Allyl Ester Formation
D-Aspartic acid is reacted with allyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via acid-catalyzed esterification, where the β-carboxylic acid of aspartic acid is selectively protected as an allyl ester. Key steps include:
- Dissolving D-aspartic acid in excess allyl alcohol and adding H₂SO₄ dropwise under stirring.
- Monitoring reaction progress by thin-layer chromatography (TLC) using ethyl acetate/pyridine/water/acetic acid (5:5:1:3) to distinguish between starting material and product.
- Neutralizing the reaction mixture with potassium hydroxide (KOH) to pH 5.0, followed by extraction with ethyl acetate and crystallization.
Typical yields range from 65–75% , with purity >95% confirmed by HPLC.
Fmoc Protection of the α-Amino Group
The allyl-protected intermediate (D-Asp-OAll) is subsequently N-protected using 9-fluorenylmethyloxycarbonyl-succinimide (Fmoc-OSu) under basic conditions:
- Dissolving D-Asp-OAll in a tetrahydrofuran (THF)/water mixture adjusted to pH 9–10 with KOH.
- Adding Fmoc-OSu in portions while maintaining pH 9–10 via KOH supplementation.
- Acidifying the mixture to pH 2–3 with HCl, extracting with ethyl acetate, and crystallizing the product.
This step achieves yields of 70–85% , with minimal diastereomer formation due to the chiral stability of D-aspartic acid.
Alternative Synthetic Routes
Copper-Mediated Synthesis
A patent by CN106045883A describes a copper-assisted method to enhance regioselectivity:
Microwave-Assisted Deprotection
Recent protocols integrate microwave technology to accelerate allyl ester deprotection in peptide cyclization:
- Using Pd(PPh₃)₄ and phenylsilane under microwave irradiation (35°C, 30 W) for 2–5 minutes.
- This method reduces catalyst loading by 50% compared to traditional room-temperature reactions.
Critical Optimization Strategies
Minimizing Aspartimide Formation
The α-allyl ester’s susceptibility to base-induced aspartimide formation during Fmoc deprotection is a major challenge. Mitigation strategies include:
Purification Techniques
- Silica Gel Chromatography : Eluting with ethyl acetate/petroleum ether (1:2) to separate Fmoc-D-Asp(OAll)-OH from unreacted Fmoc-OSu.
- Crystallization : Adding hexane or petroleum ether to ethyl acetate solutions induces crystallization, achieving >98% purity.
Comparative Analysis of Methods
Industrial-Scale Production
Bachem AG and Chem-Impex optimize large-scale synthesis via:
- Continuous-Flow Reactors : Reducing reaction times from hours to minutes.
- In-Line pH Monitoring : Automating KOH addition during Fmoc-OSu coupling to maintain pH 9–10.
- Cost Efficiency : Bulk purchasing of allyl alcohol and Fmoc-OSu lowers production costs by 30–40%.
Applications in Peptide Science
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asp-OAll undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl ester can be selectively removed using palladium catalysts.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.
Coupling: DIC and NHS in solvents like DMF and DCM.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis .
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized in peptide synthesis as a protecting group for the amino acid D-aspartic acid. The fluorenylmethoxycarbonyl (Fmoc) group is favored due to its stability under basic conditions and ease of removal under mildly acidic conditions. This property allows for the selective deprotection of amino acids during the synthesis of peptides.
Case Study:
A study demonstrated that using Fmoc-D-aspartic acid derivatives significantly improved the yield of peptide synthesis compared to traditional methods that did not utilize such protective groups. The reduction in side products was attributed to the stability of the Fmoc group, which minimizes aspartimide formation during synthesis .
Drug Development
D-Aspartic acid derivatives are being investigated for their potential therapeutic applications, particularly in neuropharmacology. The compound's role as a neurotransmitter suggests possible implications in treating neurological disorders.
Research Findings:
Research has indicated that D-aspartic acid may influence the release of hormones such as luteinizing hormone (LH) and growth hormone (GH), which are critical in various physiological processes. This has led to explorations into its use as a supplement for enhancing athletic performance and muscle growth .
Bioconjugation Techniques
The compound can be utilized in bioconjugation techniques where it serves as a linker for attaching drugs to antibodies or other biomolecules. This application is crucial for developing targeted therapies that enhance drug delivery while minimizing side effects.
Example Application:
In recent studies, D-aspartic acid derivatives have been conjugated with cytotoxic drugs to create antibody-drug conjugates (ADCs). These ADCs demonstrated improved efficacy against tumor cells while reducing systemic toxicity .
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OAll primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The allyl ester protects the carboxyl group, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include other amino acids and peptides, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of D-Aspartic acid, N-Fmoc-, 1-(2-propen-1-yl) ester with analogous Fmoc-protected aspartic acid derivatives:
Key Findings:
Deprotection Flexibility :
- The allyl ester in the target compound allows mild, metal-mediated deprotection, compatible with acid-sensitive groups (e.g., tert-butyl). This contrasts with tert-butyl esters, which require strong acids like trifluoroacetic acid (TFA) .
- Pentafluorophenyl esters act as reactive intermediates in peptide coupling, bypassing the need for activation .
Stability and Solubility :
- tert-Butyl esters exhibit superior stability under basic conditions, making Fmoc-D-Asp-OtBu ideal for iterative Fmoc-based SPPS .
- Allyl esters enhance solubility in organic solvents (e.g., DMF), facilitating resin loading in SPPS .
Structural Insights :
- Crystallographic studies of L-Aspartic acid analogues (e.g., Fmoc-L-Asp-OtBu) reveal conformational rigidity in the tert-butyl group, which may influence peptide backbone geometry .
Applications in Synthesis :
Biological Activity
D-Aspartic acid (D-Asp) is a naturally occurring amino acid that plays significant roles in various biological processes, particularly in the neuroendocrine system. The compound D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester represents a derivative of D-Asp with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of D-Asp derivatives often involves the protection of functional groups to enhance stability and solubility. The N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) group is commonly used in peptide synthesis due to its favorable properties, including ease of removal and stability under various conditions . The esterification at the 1-(2-propen-1-yl) position provides additional functionalization that may influence biological activity.
Hormonal Regulation
D-Asp has been shown to play a crucial role in the regulation of hormones such as luteinizing hormone (LH) and testosterone. Research indicates that D-Asp enhances the release of these hormones through various signaling pathways:
- Pituitary Gland : In rats, sodium D-aspartate stimulates LH release via cGMP as a second messenger .
- Testicular Function : In Leydig cells, D-Asp promotes testosterone synthesis through cAMP signaling pathways .
This hormonal modulation suggests that derivatives like N-[(9H-fluoren-9-ylmethoxy)carbonyl] D-Asp may have similar or enhanced effects due to their structural modifications.
Anti-Fibrotic Activity
Recent studies have explored the anti-fibrotic properties of aspartic acid derivatives. For instance, specific compounds demonstrated significant inhibitory effects on collagen synthesis (COL1A1), with rates ranging from 31.18% to 97.44%, outperforming traditional agents like EGCG . These findings indicate potential therapeutic applications for liver fibrosis treatment.
Study on Hormonal Release
In a controlled experiment involving human and rat subjects, administration of sodium D-aspartate resulted in a marked increase in serum LH and testosterone levels. This was attributed to enhanced synthesis and release mechanisms facilitated by D-Asp within the endocrine system .
Anti-Fibrotic Research
A study investigating the efficacy of various aspartic acid derivatives against liver fibrosis revealed that certain compounds exhibited superior inhibitory rates against COL1A1 compared to L-aspartate. The research emphasized the importance of structural modifications in enhancing biological activity .
Comparative Analysis of Biological Activities
The table below summarizes key findings on the biological activities associated with D-Asp derivatives:
| Compound | Activity Type | Inhibitory Rate (%) | Mechanism/Notes |
|---|---|---|---|
| Sodium D-Aspartate | Hormonal Release | Significant increase | cGMP and cAMP involvement |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl] | Anti-Fibrotic | 66.72% - 97.44% | Inhibition of COL1A1 |
| L-Aspartate | Control | 11.33% | Baseline for comparison |
Q & A
Q. What are the common synthetic routes for preparing D-Aspartic acid, N-Fmoc-protected, 1-allyl ester, and how is its purity validated?
The synthesis typically involves allyl esterification of D-aspartic acid followed by Fmoc protection of the α-amino group. Key steps include:
- Selective allylation of the β-carboxyl group using allyl bromide under basic conditions (e.g., DIPEA in DMF) .
- Fmoc protection via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base .
- Purification by flash chromatography or preparative HPLC to remove unreacted reagents. Purity is validated using HPLC (>98% purity) and 1H/13C NMR to confirm esterification and Fmoc incorporation .
Q. How does the allyl ester group influence the compound’s stability during solid-phase peptide synthesis (SPPS)?
The allyl ester acts as a temporary protecting group for the β-carboxyl side chain. Unlike tert-butyl or benzyl esters, allyl groups are removed under mild, orthogonal conditions (e.g., Pd(0)-catalyzed deprotection with scavengers like morpholine), preserving acid-labile Fmoc groups. This enables sequential side-chain modifications in complex peptide architectures .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms allyl ester integration (δ ~4.5–5.3 ppm for allyl protons) and Fmoc aromatic signals (δ ~7.2–7.8 ppm) .
- Mass spectrometry (ESI or MALDI-TOF) : Validates molecular weight (C23H23NO6; theoretical MW 409.43 g/mol).
- X-ray crystallography : Resolves stereochemical configuration, as demonstrated in related Fmoc-aspartate derivatives .
Advanced Research Questions
Q. What experimental challenges arise in selective deprotection of the allyl ester in peptide conjugates, and how are they mitigated?
Challenges include:
- Incomplete deprotection : Pd(0) catalysts (e.g., Pd(PPh3)4) require strict anaerobic conditions to prevent inactivation. Use of degassed solvents and inert atmospheres improves efficiency .
- Side reactions : Scavengers (e.g., phenylsilane) minimize Pd-mediated peptide oxidation. Optimization of reaction time (2–4 hr) and catalyst loading (2–5 mol%) balances yield and side-product formation .
Q. How does the allyl ester compare to tert-butyl or benzyl esters in stabilizing aspartic acid derivatives during long-term storage?
- Allyl esters are less prone to hydrolysis under acidic conditions compared to tert-butyl esters but may undergo slow oxidation if exposed to light/air. Storage at –20°C under argon is recommended.
- Benzyl esters offer superior stability but require harsh deprotection (HBr/HF), limiting compatibility with sensitive residues. Comparative studies show allyl esters provide a balance of stability and mild deprotection .
Q. What strategies are employed to resolve contradictions in crystallographic data for Fmoc-protected aspartic acid derivatives?
Discrepancies in crystal packing or hydrogen-bonding networks (e.g., β-sheet vs. helical conformations) are addressed by:
- Temperature-dependent crystallography : Resolves thermal motion artifacts in side-chain orientations .
- DFT calculations : Validate experimental bond angles and torsional strain, particularly for the allyl ester’s rotational freedom .
Q. How is this compound utilized in designing β-sheet-promoting peptide scaffolds?
The allyl ester’s steric bulk and hydrophobicity enhance β-sheet propensity by:
- Restricting backbone flexibility via side-chain interactions.
- Facilitating intermolecular hydrogen bonding in dimeric assemblies, as shown in lactam-bridged peptide models .
Methodological Considerations
Q. What analytical workflows are recommended for monitoring allyl ester deprotection in real time?
- In situ FTIR : Tracks disappearance of allyl C=O stretches (~1740 cm⁻¹).
- LC-MS : Quantifies deprotection efficiency and detects side products (e.g., palladium adducts) .
Q. How can researchers optimize reaction yields in large-scale syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
